

## BP3 PROTAC western blot protocol for HSP90 degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC HSP90 degrader BP3

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# Application Notes: BP3 PROTAC for HSP90 Degradation

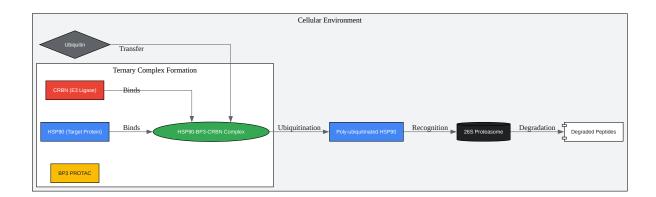
#### Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins from cells.[1] BP3 is a potent and selective PROTAC that induces the degradation of Heat Shock Protein 90 (HSP90).[2][3][4] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression.[5][6] BP3 functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to HSP90, leading to the ubiquitination and subsequent proteasomal degradation of HSP90.[2][3][4][7] This application note provides a detailed protocol for utilizing BP3 to induce HSP90 degradation in cell culture and to analyze the degradation using western blotting.

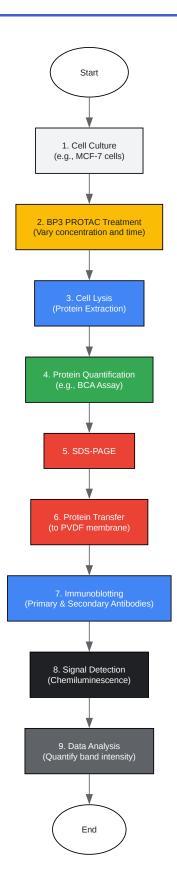
#### Mechanism of Action

BP3 is a heterobifunctional molecule composed of a ligand that binds to HSP90, a linker, and a ligand that binds to the E3 ubiquitin ligase CRBN. By simultaneously binding to both HSP90 and CRBN, BP3 facilitates the formation of a ternary complex. This proximity induces the transfer of ubiquitin from the E3 ligase to HSP90, marking it for degradation by the 26S proteasome.[1][5]









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